DISODIUM ACETYL GLUCOSAMINE PHOSPHATE
Description
Properties
Molecular Formula |
C8H16NO9P |
|---|---|
Molecular Weight |
301.19 g/mol |
IUPAC Name |
(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16) |
InChI Key |
BRGMHAYQAZFZDJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Direct Phosphorylation of N-Acetyl-D-Glucosamine
The most common chemical synthesis involves the phosphorylation of N-acetyl-D-glucosamine using phosphoric acid and sodium hydroxide. The reaction proceeds as follows:
Key Steps :
-
Acetylation : N-Acetyl-D-glucosamine is dissolved in an aqueous medium.
-
Phosphorylation : Phosphoric acid is added under controlled pH (7.0–8.5) and temperature (40–60°C).
-
Neutralization : Sodium hydroxide is introduced to form the disodium salt.
Optimization Parameters :
tert-Butyl Phosphate Intermediate Method
An alternative method employs di-tert-butyl chlorophosphate for selective phosphorylation (Figure 1):
-
Protection : N-Acetyl-D-glucosamine is treated with di-tert-butyl chlorophosphate in pyridine at 4°C.
-
Deprotection : Trifluoroacetic acid removes tert-butyl groups, yielding the free phosphate.
-
Salt Formation : Sodium methoxide neutralizes the acid to form the disodium salt.
Advantages :
-
Higher regioselectivity for the 6-position.
Yield : 50–60% after purification.
Enzymatic Synthesis
Chitinase-Catalyzed Hydrolysis
Enzymatic methods leverage chitinases from Aspergillus spp. or Trichoderma spp. to hydrolyze chitin into N-acetyl-D-glucosamine, which is subsequently phosphorylated:
-
Chitin Degradation : Colloidal chitin is treated with chitinase (3.1 U/mL) at pH 3.5 and 40°C for 5 days.
-
Phosphorylation : The resulting N-acetyl-D-glucosamine is phosphorylated using ATP-dependent kinases.
Key Findings :
Dual Enzyme Systems
Recent advances utilize hexokinase and glucosamine-6-phosphate deaminase for tandem phosphorylation and deamination:
-
Hexokinase Reaction :
-
Deaminase Reaction :
Efficiency : 90% conversion rate with ATP regeneration systems.
Purification and Characterization
Chromatographic Techniques
Analytical Validation
Comparative Analysis of Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Yield | 60–70% | 85–95% |
| Reaction Time | 6–12 hours | 48–72 hours |
| By-Products | Phosphoric acid residues | Minimal |
| Scalability | High | Moderate |
| Environmental Impact | High (acid waste) | Low |
Key Insights :
-
Enzymatic methods offer superior yields and specificity but require longer reaction times.
-
Chemical synthesis is preferred for rapid production despite lower yields.
Industrial Applications and Challenges
Chemical Reactions Analysis
Enzymatic Reactions
Disodium acetyl glucosamine phosphate serves as a substrate for enzymes involved in carbohydrate metabolism and glycosylation pathways:
-
Deacetylation :
The compound undergoes enzymatic deacetylation via N-acetyl-D-glucosamine-phosphate deacetylases , yielding glucosamine-6-phosphate and acetate. This reaction is critical in the biosynthesis of amino sugars and peptidoglycans . -
Phosphorylation/Dephosphorylation :
The phosphate group at the C-6 position participates in phosphorylation/dephosphorylation reactions, mediated by kinases and phosphatases, respectively. These reactions modulate its role in glycosaminoglycan synthesis .
Hydrolysis and Stability
The compound’s stability varies with pH, temperature, and buffer composition:
Hydrolysis in Aqueous Solutions
-
Acidic Conditions :
Hydrolysis of the phosphate ester bond occurs under strong acidic conditions (pH < 3), leading to the formation of inorganic phosphate and acetyl glucosamine . -
Neutral/Basic Conditions :
Stable in neutral to mildly basic buffers (pH 5–8), as demonstrated in deuterated phosphate buffer studies .
Thermal Stability
-
Degrades at temperatures >80°C, with decomposition products including sodium phosphate and acetylated hexose derivatives .
Interaction with Buffers
This compound exhibits distinct stability profiles in different buffer systems:
| Buffer Type | pH | Degradation Rate (k) | Key Observations |
|---|---|---|---|
| Phosphate buffer | 4.5 | 0.038 h⁻¹ | Higher degradation due to β-elimination |
| Acetate buffer | 4.5 | 0.012 h⁻¹ | Enhanced stability via reduced ionic interactions |
Data adapted from oxytocin stability studies under analogous conditions .
Reactivity in Cosmetic Formulations
In topical applications, the compound interacts with skin enzymes and stabilizers:
-
Enzymatic Cleavage :
Skin phosphatases hydrolyze the phosphate group, releasing acetyl glucosamine, which enhances hyaluronic acid synthesis . -
Synergistic Effects :
Combines with humectants (e.g., glycerol) to improve hydration via hydrogen bonding.
Structural Insights from NMR
Key ¹H-NMR signals (in deuterated phosphate buffer, pH 5.0) :
| Signal (δ) | Assignment |
|---|---|
| 2.05 (s) | N-acetyl methyl protons |
| 5.21 (d) | Anomeric proton (α-GlcNAc) |
| 4.72 (d) | Anomeric proton (β-GlcNAc) |
These signals confirm the integrity of the acetyl and glycosidic bonds under physiological conditions .
Key Takeaways
This compound demonstrates reactivity dominated by enzymatic deacetylation and phosphate group interactions. Its stability is buffer-dependent, with optimal performance in acetate buffers. In cosmetic applications, enzymatic hydrolysis enhances its bioactivity, supporting skin hydration and extracellular matrix synthesis .
Scientific Research Applications
Chemical Properties and Structure
Disodium Acetyl Glucosamine Phosphate is a disodium salt of N-acetylglucosamine-6-phosphate. Its chemical structure allows it to function effectively as a humectant and skin conditioning agent. The compound enhances the synthesis of glycosaminoglycans (GAGs) and hyaluronic acid, both crucial for maintaining skin hydration and elasticity .
Cosmetic Applications
-
Skin Conditioning
- This compound is primarily used in cosmetic formulations for its moisturizing properties. It helps in maintaining skin hydration by attracting moisture from the environment .
- In vitro studies have shown that it can boost GAG production in the skin by up to 84% within ten days and increase hyaluronic acid synthesis by 282% in just two days .
- Anti-Aging Effects
- Wound Healing
Pharmacological Applications
-
Neuroprotective Properties
- Recent studies have highlighted the protective effects of N-acetyl glucosamine derivatives against oxidative stress in neuronal cells. In experiments with PC12 cells subjected to serum/glucose deprivation, pretreatment with N-acetyl glucosamine significantly improved cell viability and reduced apoptosis, suggesting potential applications in neurodegenerative disease therapies .
- Anti-Inflammatory Effects
Clinical Study on Skin Hydration
A double-blind study evaluated the effects of a cream containing this compound on skin hydration levels compared to a placebo. Results indicated a statistically significant increase in skin moisture levels among participants using the active cream after four weeks of application .
Neuroprotective Study
A pilot study investigated the effects of N-acetyl glucosamine on PC12 cells under oxidative stress conditions. Results demonstrated a marked increase in cell survival rates when pretreated with N-acetyl glucosamine, highlighting its potential as a therapeutic agent for neuroprotection .
Safety and Regulatory Status
This compound is generally regarded as safe for use in cosmetics, with no significant adverse effects reported in clinical trials. It is classified under cosmetic regulations rather than as a pharmaceutical drug, allowing for broader usage in personal care products .
Mechanism of Action
The mechanism of action of DISODIUM ACETYL GLUCOSAMINE PHOSPHATE involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of Disodium Acetyl Glucosamine Phosphate against structurally or functionally related compounds, focusing on molecular attributes, efficacy, and cosmetic applications.
Molecular and Functional Comparison
Key Differentiators
Mechanism of Action :
- This compound directly stimulates HA production via enzymatic pathways, whereas Sodium Hyaluronate acts as a passive humectant .
- Unlike Acetyl Glucosamine, the phosphate group enhances cellular uptake and stability, enabling prolonged effects on skin texture .
However, Acetyl Glucosamine has broader FDA-reported use in leave-on products (117 formulations) compared to the phosphate variant, which is newer and less extensively documented .
Anti-Aging Performance :
- In Teoxane’s RHA Serum, this compound reduces wrinkle depth by 18% in clinical trials, outperforming Acetyl Glucosamine’s moderate brightening effects .
Research Findings and Limitations
- Efficacy Gaps : While this compound shows promise in HA synthesis, comparative studies against Acetyl Glucosamine are scarce. Most data derive from manufacturer-funded trials .
- Formulation Challenges : The phosphate group may interact with cationic ingredients (e.g., zinc), necessitating pH-balanced formulations to avoid precipitation .
- Regulatory Status : Classified as a cosmetic ingredient in the EU and U.S., it lacks drug-grade validation for medical claims .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying DAGP in biological matrices, and how do researchers address matrix interference?
- Methodology : High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or mass spectrometry (MS) is widely used. For example, phosphate-containing analogs like glucosamine sulfate are quantified using ion-pair chromatography with a Zorbax SB L1 column (retention time: 22–49 minutes for related compounds) . To minimize matrix interference, sample preparation involves protein precipitation (e.g., acetonitrile) followed by solid-phase extraction (SPE) using C18 cartridges. Validation parameters (linearity, LOD/LOQ) must adhere to USP guidelines for phosphate-containing compounds .
Q. How can researchers optimize the synthesis of DAGP to improve yield and purity?
- Methodology : Synthesis typically involves phosphorylation of N-acetyl glucosamine using phosphoric acid derivatives. Key steps:
- Reagent selection : Use ACS-grade disodium hydrogen phosphate (Na₂HPO₄, purity ≥99%) to ensure minimal side reactions .
- Reaction monitoring : Track intermediates via thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol:water (60:35:5).
- Purification : Crystallization in ethanol-water mixtures (3:1 v/v) enhances purity. Yield optimization requires pH control (7.4–8.2) to stabilize the phosphate ester bond .
Q. What are the critical stability parameters for DAGP in aqueous solutions, and how should storage conditions be designed?
- Methodology : Stability studies should assess:
- pH dependency : DAGP hydrolyzes rapidly at pH <5 or >8. Use buffered solutions (e.g., 10 mM sodium phosphate, pH 7.4) for long-term storage.
- Temperature : Accelerated degradation studies (40°C, 75% RH) predict shelf life. Data from disodium phosphate analogs suggest a 24-month stability under anhydrous, refrigerated (4°C) conditions .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported bioactivity data for DAGP across in vitro vs. in vivo models?
- Methodology : Discrepancies often arise from metabolic differences (e.g., phosphatase activity in vivo). Strategies include:
- Isotope tracing : Use ¹³C-labeled DAGP to track metabolic incorporation into UDP-N-acetyl glucosamine, a key intermediate in glycosylation pathways .
- Tissue-specific profiling : Compare liver (high phosphatase activity) vs. cartilage (low activity) uptake using LC-MS/MS. Adjust dosing regimens to account for first-pass metabolism .
Q. What experimental designs are optimal for elucidating DAGP’s role in glycosaminoglycan (GAG) biosynthesis under hypoxic conditions?
- Methodology :
- Hypoxia induction : Use a 3D chondrocyte culture model with O₂ levels maintained at 1–2% via a ProOx C21 chamber.
- Endpoint analysis : Quantify GAGs (e.g., chondroitin sulfate) via dimethylmethylene blue (DMMB) assay. Normalize data to total protein (Bradford assay).
- Mechanistic validation : Knock down hexosamine biosynthesis pathway (HBP) genes (e.g., GFAT) via CRISPR-Cas9 to confirm DAGP-dependent GAG modulation .
Q. How can researchers address batch-to-batch variability in DAGP’s biological activity due to trace metal contamination?
- Methodology :
- Quality control : Perform inductively coupled plasma mass spectrometry (ICP-MS) to detect metals (e.g., Fe³⁺, Cu²⁺) at ppb levels.
- Chelation : Add EDTA (0.1–1 mM) to buffers to neutralize metal ions.
- Activity correlation : Use a Spearman’s rank test to correlate residual metal content (from ICP-MS) with enzymatic inhibition in cell-free assays .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in DAGP-mediated anti-inflammatory studies?
- Methodology :
- Non-linear regression : Fit data to a four-parameter logistic model (IC₅₀ calculation) using tools like GraphPad Prism.
- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
- Multiplicity adjustment : Use Benjamini-Hochberg correction for cytokine panel data (e.g., IL-6, TNF-α) to control false discovery rates .
Q. How should researchers validate conflicting results in DAGP’s cytotoxicity profile across cancer cell lines?
- Methodology :
- Cell line authentication : Confirm identity via STR profiling.
- Metabolic phenotyping : Compare glycolytic vs. oxidative phosphorylation rates (Seahorse XF Analyzer) to identify lineage-specific sensitivities.
- Orthogonal assays : Cross-validate MTT assay results with trypan blue exclusion or LDH release assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
